molecular formula C13H23BO3Si B071000 (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid CAS No. 162356-89-0

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

Cat. No.: B071000
CAS No.: 162356-89-0
M. Wt: 266.22 g/mol
InChI Key: UMYBPELCCZPPOD-UHFFFAOYSA-N
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Description

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzyl alcohol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form 4-(((tert-butyldimethylsilyl)oxy)methyl)benzyl alcohol.

    Borylation: The protected benzyl alcohol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the tert-butyldimethylsilyl protection, making it less stable in certain reactions.

    (4-Hydroxyphenyl)boronic acid: Contains a free hydroxyl group, which can participate in additional reactions.

    (4-Methoxyphenyl)boronic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity.

Uniqueness: (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group, which provides enhanced stability and selectivity in synthetic applications. This protection allows for more controlled and efficient reactions, particularly in complex organic syntheses.

Properties

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYBPELCCZPPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633394
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162356-89-0
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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